METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE
Overview
Description
Methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.3092 . This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
First Method: This compound can be synthesized by reacting chloromethyl methyl ether with 3-aminophenylmethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimized reaction conditions to ensure high yield and purity. The reactions are carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: Another carbamate compound used as a herbicide.
Carbaryl: A widely used insecticide with a similar carbamate structure.
Uniqueness
Methyl N-[(3-{[(methoxycarbonyl)amino]methyl}phenyl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl N-[[3-[(methoxycarbonylamino)methyl]phenyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)13-7-9-4-3-5-10(6-9)8-14-12(16)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMNNWYZZZUVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)CNC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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